molecular formula C21H25BrClN3O2 B4133626 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide

5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No. B4133626
M. Wt: 466.8 g/mol
InChI Key: YRPKPNDINWHKIE-UHFFFAOYSA-N
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Description

5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, also known as BCTC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including pharmacology, neurology, and physiology. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel expressed in sensory neurons and involved in pain perception and thermoregulation.

Mechanism of Action

5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide acts as a competitive antagonist of TRPV1 channels, which are involved in the perception of pain and temperature. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and acid, and their activation leads to depolarization of sensory neurons and the perception of pain and temperature. 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide blocks the activation of TRPV1 channels by binding to their pore region and preventing the influx of cations, which leads to a decrease in the depolarization of sensory neurons and the perception of pain and temperature.
Biochemical and physiological effects
5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects, including the inhibition of TRPV1 channel activity, the modulation of the activity of sensory neurons, and the regulation of thermoregulation. 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to be a potent and selective TRPV1 antagonist, which makes it a potential candidate for the development of novel analgesics and anti-inflammatory drugs. 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has also been shown to modulate the activity of sensory neurons in the peripheral and central nervous systems, which may have implications for the treatment of neuropathic pain and other neurological disorders. Finally, 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to regulate the thermoregulatory system by blocking TRPV1 channels, which may have implications for the treatment of fever and other thermoregulatory disorders.

Advantages and Limitations for Lab Experiments

5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has several advantages and limitations for lab experiments. One of the main advantages of 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide is its potency and selectivity as a TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 channels in various physiological and pathological processes. Another advantage of 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide also has several limitations, including its relatively low solubility in water, which may limit its use in some experimental settings. Additionally, 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide. One possible direction is the development of novel TRPV1 antagonists based on the structure of 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, which may have improved potency, selectivity, and solubility. Another direction is the investigation of the role of TRPV1 channels in various physiological and pathological processes, including pain perception, inflammation, and thermoregulation. Finally, the therapeutic potential of 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide and other TRPV1 antagonists in the treatment of neurological disorders, such as neuropathic pain and epilepsy, warrants further investigation.

Scientific Research Applications

5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been extensively studied in various scientific fields, including pharmacology, neurology, and physiology. In pharmacology, 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to be a potent and selective TRPV1 antagonist, which makes it a potential candidate for the development of novel analgesics and anti-inflammatory drugs. In neurology, 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to modulate the activity of TRPV1 channels in sensory neurons, which may have implications for the treatment of neuropathic pain and other neurological disorders. In physiology, 5-bromo-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to affect the thermoregulatory system by blocking TRPV1 channels, which may have implications for the treatment of fever and other thermoregulatory disorders.

properties

IUPAC Name

5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrClN3O2/c1-4-25-7-9-26(10-8-25)19-6-5-16(13-18(19)23)24-21(27)17-12-15(22)11-14(2)20(17)28-3/h5-6,11-13H,4,7-10H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPKPNDINWHKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)C)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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